molecular formula C16H17ClN2O B13430769 Tetrazepam-13C,d3

Tetrazepam-13C,d3

Cat. No.: B13430769
M. Wt: 292.78 g/mol
InChI Key: IQWYAQCHYZHJOS-KQORAOOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazepam-13C,d3 involves the incorporation of carbon-13 and deuterium atoms into the tetrazepam molecule. This is typically achieved through isotopic labeling techniques, where the labeled precursors are used in the synthesis process . The reaction conditions often involve the use of acetonitrile as a solvent and may require specific catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and stringent reaction conditions to ensure the consistent incorporation of the isotopes. The final product is then purified and characterized to confirm the isotopic labeling .

Comparison with Similar Compounds

Uniqueness of Tetrazepam-13C,d3: this compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic and pharmacokinetic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms and pathways of benzodiazepine metabolism .

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

292.78 g/mol

IUPAC Name

7-chloro-5-(cyclohexen-1-yl)-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H17ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h5,7-9H,2-4,6,10H2,1H3/i1+1D3

InChI Key

IQWYAQCHYZHJOS-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CCCCC3

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CCCCC3

Origin of Product

United States

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